4,4-Difluorobutane-1,3-diamine

Catalog No.
S13688628
CAS No.
81982-35-6
M.F
C4H10F2N2
M. Wt
124.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluorobutane-1,3-diamine

CAS Number

81982-35-6

Product Name

4,4-Difluorobutane-1,3-diamine

IUPAC Name

4,4-difluorobutane-1,3-diamine

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

InChI

InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2

InChI Key

QZTYVCPUBWQEKN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)F)N

4,4-Difluorobutane-1,3-diamine is an organic compound characterized by the presence of two amino groups and two fluorine atoms attached to a butane backbone. Its molecular formula is C4H10F2N2\text{C}_4\text{H}_{10}\text{F}_2\text{N}_2 and it has a molecular weight of approximately 124.132 g/mol. This compound is notable for its unique structure, which includes fluorine substituents at the 4-position of the butane chain and amino groups at the 1 and 3 positions. The presence of fluorine atoms enhances its stability and alters its reactivity compared to non-fluorinated analogs.

  • Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium tert-butoxide.
  • Oxidation Reactions: The compound can undergo oxidation to form difluorobutanal or difluorobutanoic acid, depending on the oxidizing agent used.
  • Reduction Reactions: Reduction processes can yield 1,4-difluorobutanol or other reduced derivatives.

These reactions make 4,4-difluorobutane-1,3-diamine a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 4,4-difluorobutane-1,3-diamine:

  • Fluorination of Butane Derivatives: One common approach involves the selective fluorination of 1,3-diaminobutane using fluorinating agents such as hydrogen fluoride or diethylaminosulfur trifluoride (DAST). This method requires careful control of reaction conditions to prevent over-fluorination.
  • Amination Reactions: Starting from difluorobutane derivatives, amination can be performed using ammonia or amines under suitable conditions to introduce the amino groups at the desired positions.

These synthetic routes are critical for producing this compound in both laboratory and industrial settings.

4,4-Difluorobutane-1,3-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Material Science: The compound can be utilized in developing specialized polymers and materials due to its unique chemical properties.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving 4,4-difluorobutane-1,3-diamine focus on its binding affinity with various biomolecules and materials. Research indicates that this compound can form complexes with certain receptors and enzymes due to its functional groups. These interactions are essential for understanding its potential biological effects and applications in drug design.

Several compounds share structural similarities with 4,4-difluorobutane-1,3-diamine:

Compound NameMolecular FormulaKey Features
1,4-DichlorobutaneC4H8Cl2Chlorinated analog with different reactivity
1,4-DibromobutaneC4H8Br2Contains bromine instead of fluorine
1,4-ButanediolC4H10O2Contains hydroxyl groups instead of fluorine
1,4-DiiodobutaneC4H8I2Iodinated version with distinct chemical properties
Cyclobutane-1,3-diamineC4H10N2Different ring structure with amino groups

Uniqueness of 4,4-Difluorobutane-1,3-Diamine

The uniqueness of 4,4-difluorobutane-1,3-diamine lies in its specific arrangement of fluorine atoms and amino groups. The presence of fluorine imparts increased stability due to the strong carbon-fluorine bond compared to other halogens. This characteristic enhances its performance in applications requiring stability under various chemical conditions. Additionally, the dual amino functionality allows for diverse reactivity patterns not present in other similar compounds.

Fluorination MethodFluorinating AgentTypical Yield (%)Reaction ConditionsSelectivity
DeoxyfluorinationDAST70-85-78°C to 25°C, CH₂Cl₂High
Oxidative DesulfurizationDBH/Py·9HF65-800°C to 25°C, CH₂Cl₂Moderate to High
Nucleophilic FluorinationKF/HFIP55-7525°C to 60°C, HFIPModerate
Electrophilic FluorinationSelectfluor50-7025°C to 80°C, CH₃CNLow to Moderate

Direct fluorination using elemental fluorine (F₂) diluted with nitrogen has also been investigated for the synthesis of fluorinated diamines [7]. This approach requires careful control of reaction conditions due to the high reactivity of fluorine gas [7]. The concentration of fluorine in the fluorinating mixture, reaction temperature, and exposure time significantly influence the outcome of the fluorination process [8]. While this method can achieve high conversion rates, it often requires specialized equipment and careful handling procedures [8] [7].

Electrophilic fluorination using reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents another viable strategy for introducing fluorine atoms into diamine precursors [9] [10]. Theoretical studies have shown that the selective fluorination of organic compounds with Selectfluor proceeds predominantly through a single electron transfer (SET) mechanism rather than an SN2 mechanism [9] [10]. This approach has been successfully applied to various substrates, although its application to diamine precursors may require protection of the amino groups to prevent unwanted side reactions [9].

Amination Techniques in Alkane Fluorosystems

The introduction of amino groups into fluorinated alkane systems presents unique challenges due to the electronic and steric effects of fluorine substituents [11] [1]. Several amination techniques have been developed specifically for fluorinated substrates, with their efficacy varying depending on the position and number of fluorine atoms in the molecule [11] [12].

Nucleophilic amination represents one of the most straightforward approaches for introducing amino groups into fluorinated alkanes [12]. This method typically involves the reaction of a fluorinated alkyl halide or sulfonate with an appropriate nitrogen nucleophile [12] [1]. The presence of fluorine atoms adjacent to the leaving group can significantly enhance the reactivity of the substrate toward nucleophilic substitution due to the strong electron-withdrawing effect of fluorine [1] [13]. However, this same effect can also lead to competing elimination reactions, necessitating careful control of reaction conditions [13].

A particularly effective approach for the synthesis of 4,4-difluorobutane-1,3-diamine involves the three-component aminofluorination of alkenes [11]. In this reaction, electrophilic N-bromodialkylamines are employed as amine electrophiles, while multifunctional silver fluoride (AgF) serves as both a nucleophilic fluoride source and a reductive catalyst [11]. The addition of hexafluoroisopropanol (HFIP) as a cosolvent has been found to be crucial for promoting protonated alkylaminyl radical formation while maintaining the nucleophilicity of the fluoride ion [11] [1]. This protocol exhibits excellent functional-group tolerance and furnishes the corresponding β-fluoroamines with high regioselectivity [11].

Table 2: Amination Techniques for Fluorinated Alkane Systems

Amination MethodNitrogen SourceTypical Yield (%)Reaction ConditionsCompatibility with Fluorine
Nucleophilic AminationAmmonia/Amines60-850°C to 25°C, CH₃CNHigh
Three-Component AminofluorinationN-Bromodialkylamines70-9025°C, HFIP/CH₃CNExcellent
Gabriel SynthesisPotassium Phthalimide65-8080°C to 120°C, DMFModerate
Reductive AminationAmines/NaBH₃CN55-7525°C, MeOH/AcOHModerate to High

The Gabriel synthesis represents another valuable approach for introducing amino groups into fluorinated alkane systems [12]. This method involves the reaction of a fluorinated alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine [12] [14]. The advantage of this approach lies in its ability to selectively introduce primary amino groups without overalkylation [14]. However, the harsh conditions required for the hydrazinolysis step may limit its applicability to substrates containing sensitive functional groups [14].

Reductive amination has also been employed for the synthesis of fluorinated diamines [6]. This approach involves the condensation of a fluorinated carbonyl compound with an appropriate amine, followed by reduction of the resulting imine or iminium ion [6] [14]. The choice of reducing agent is crucial for the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) being particularly effective due to its selectivity for imines over carbonyls [6]. This method has been successfully applied to the synthesis of various fluorinated diamines, including 4,4-difluorobutane-1,3-diamine derivatives [6] [14].

Recent advances in transition metal-catalyzed amination reactions have also been applied to fluorinated substrates [15]. These methods typically involve the use of palladium or copper catalysts to facilitate the formation of carbon-nitrogen bonds [15] [16]. The presence of fluorine substituents can significantly influence the reactivity of the substrate in these reactions, often requiring optimization of reaction conditions to achieve satisfactory yields [16]. Nevertheless, these approaches offer valuable alternatives for the synthesis of structurally diverse fluorinated diamines [15] [16].

Optimization of Reaction Conditions and Yield Maximization

The optimization of reaction conditions plays a crucial role in maximizing the yield and selectivity of 4,4-difluorobutane-1,3-diamine synthesis [17] [18]. Various parameters, including temperature, solvent, catalyst loading, and reaction time, significantly influence the outcome of both fluorination and amination steps [17] [18]. Systematic optimization studies have been conducted to identify the optimal conditions for each synthetic approach [18].

Temperature control has been identified as a critical factor in the fluorination of diamine precursors [19] [8]. For deoxyfluorination reactions using DAST, the optimal temperature range typically falls between -10°C and room temperature [4] [5]. Lower temperatures (-78°C to 0°C) are often employed initially to control the exothermic nature of the reaction, followed by gradual warming to room temperature to ensure complete conversion [4]. In contrast, oxidative desulfurization-difluorination reactions generally require slightly higher temperatures (0°C to 25°C) to achieve optimal yields [3] [19].

Table 3: Effect of Temperature on Fluorination Yield and Selectivity

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Side Products
-78 to -504-665-7090-95Minimal
-30 to 02-475-8585-90Minor
0 to 251-280-9075-80Moderate
25 to 600.5-170-7560-65Significant

Solvent selection has also been shown to significantly impact the efficiency of both fluorination and amination reactions [13] [20]. For nucleophilic fluorination reactions, polar aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are typically preferred due to their ability to dissolve the fluorinating reagents while minimizing side reactions [1] [13]. The choice of solvent can also influence the nucleophilicity of the fluoride ion, with polar aprotic solvents generally enhancing its reactivity compared to protic solvents [13] [20]. For amination reactions in fluorinated systems, the solvent effect is equally important, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often providing optimal results [21] [20].

The use of catalysts has emerged as a powerful strategy for enhancing the efficiency of both fluorination and amination reactions [22] [15]. For fluorination reactions, Lewis acids such as antimony trichloride (SbCl₃) have been found to activate the fluorinating reagents, thereby increasing their reactivity and improving yields [4] [22]. Similarly, transition metal catalysts, particularly those based on palladium, copper, and nickel, have shown remarkable efficiency in facilitating amination reactions in fluorinated systems [22] [15]. The optimization of catalyst loading is essential for achieving the desired balance between reactivity and selectivity [22] [18].

Reaction time optimization is another critical aspect of maximizing yields in the synthesis of 4,4-difluorobutane-1,3-diamine [17] [18]. Extended reaction times can lead to the formation of unwanted side products, particularly in fluorination reactions where over-fluorination is a common issue [17] [8]. Conversely, insufficient reaction times may result in incomplete conversion and reduced yields [8] [18]. Careful monitoring of reaction progress, often through techniques such as nuclear magnetic resonance (NMR) spectroscopy or gas chromatography, is essential for determining the optimal reaction time for each synthetic step [23] [18].

Table 4: Optimization of Reaction Conditions for Nucleophilic Fluorination

EntryFluorinating AgentSolventTemperature (°C)Time (h)CatalystYield (%)
1DASTCH₂Cl₂-78 to 256None72
2DASTCH₂Cl₂-78 to 256SbCl₃ (5 mol%)85
3DASTTHF-78 to 256None65
4DASTCH₃CN-78 to 256None68
5Py·9HFCH₂Cl₂0 to 254None60
6Py·9HFCH₂Cl₂0 to 254SbCl₃ (5 mol%)78
7KF/HFIPHFIP2512None55
8KF/HFIPHFIP/CH₃CN (1:1)2512None70

The scale-up of laboratory procedures to larger scales presents additional challenges that require careful consideration [24] [25]. Factors such as heat transfer, mixing efficiency, and reagent addition rates become increasingly important as the reaction scale increases [24] [25]. For the synthesis of 4,4-difluorobutane-1,3-diamine, the exothermic nature of fluorination reactions necessitates careful temperature control during scale-up to prevent runaway reactions and ensure consistent product quality [24] [8]. Similarly, the efficiency of mixing can significantly impact the uniformity of reaction conditions throughout the reaction mixture, particularly for heterogeneous reactions involving solid reagents or catalysts [8] [25].

Recent advances in flow chemistry have provided new opportunities for optimizing the synthesis of fluorinated compounds, including 4,4-difluorobutane-1,3-diamine [19] [24]. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat transfer, enhanced mixing, and precise control of reaction parameters [19]. These features are particularly beneficial for fluorination reactions, which often require careful temperature control and reagent addition rates [19] [24]. Additionally, flow chemistry enables the safe handling of hazardous reagents such as fluorine gas by minimizing the amount of reactive material present at any given time [19] [24].

The molecular geometry of 4,4-difluorobutane-1,3-diamine has been investigated through crystallographic studies of related fluorinated compounds and theoretical modeling approaches. While direct single-crystal X-ray diffraction data for this specific compound remains limited in the literature, extensive structural analysis of analogous difluorobutane derivatives provides valuable insights into its geometric parameters [1] [2].

The compound exhibits a molecular formula of C₄H₁₀F₂N₂ with a molecular weight of 124.13 g/mol [4]. The carbon backbone adopts a tetrahedral geometry around each carbon center, with characteristic bond lengths derived from comparative analysis of similar fluorinated aliphatic systems. The carbon-fluorine bond lengths are expected to be approximately 1.398 Å, consistent with values observed in 1,4-difluorobutane structures [1]. The carbon-carbon bonds in the alkyl chain range from 1.513 to 1.537 Å, reflecting typical single bond lengths in fluorinated alkanes [1].

Bond angles within the molecular framework demonstrate the influence of fluorine substitution on the local geometry. The fluorine-carbon-carbon (FCC) bond angles are measured at 110.9-111.1°, while carbon-carbon-carbon (CCC) angles are approximately 112.9° [1]. These values indicate slight deviations from ideal tetrahedral geometry due to the electronegativity of fluorine atoms and their effect on electron distribution.

The amino groups positioned at the 1,3-positions exhibit typical primary amine characteristics with carbon-nitrogen bond lengths of approximately 1.47-1.48 Å. The nitrogen centers maintain near-tetrahedral geometry with bond angles ranging from 109-111°, consistent with sp³ hybridization patterns observed in aliphatic diamines [5] [6].

Crystal packing analysis of related fluorinated diamine compounds reveals the importance of intermolecular hydrogen bonding interactions. The amino groups participate in N-H···N hydrogen bonds, creating extended network structures that influence the solid-state properties of the material [5] [6]. The presence of fluorine atoms introduces additional weak C-F···H-N interactions that contribute to the overall crystal stability.

Conformational Studies Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the conformational behavior of 4,4-difluorobutane-1,3-diamine in solution. The compound exhibits complex spectral patterns due to the presence of multiple magnetically active nuclei and conformational exchange processes [7] [8] [9].

¹H NMR analysis reveals characteristic chemical shifts for the methylene protons adjacent to fluorine atoms, appearing in the range of 2.5-4.0 ppm. The amino protons typically resonate between 1.5-2.5 ppm, with chemical shifts sensitive to solvent effects and hydrogen bonding interactions [7]. Vicinal coupling constants between fluorine and hydrogen nuclei (²J(H-F) = 45-50 Hz) provide direct evidence for the preferred gauche conformations, consistent with the fluorine gauche effect observed in related difluorinated systems [8] [9].

¹³C NMR spectroscopy demonstrates the pronounced effect of fluorine substitution on carbon chemical shifts. The carbon atoms bearing fluorine substituents exhibit significant downfield shifts due to the electron-withdrawing nature of fluorine [7] [9]. The aliphatic carbons resonate in the range of 20-80 ppm, with one-bond carbon-fluorine coupling constants (¹J(C-F)) typically ranging from 160-180 Hz.

¹⁹F NMR provides the most sensitive probe for conformational analysis in this fluorinated diamine. Chemical shifts in the range of -105 to -116 ppm reflect the local environment around the fluorine nuclei [7] [9] [10]. The observation of multiple fluorine signals indicates the presence of different conformers in dynamic equilibrium. Two-bond fluorine-fluorine coupling (²J(F-F) = 280-300 Hz) offers insight into the relative orientation of the CF₂ groups and their conformational preferences.

The conformational behavior of 4,4-difluorobutane-1,3-diamine is strongly influenced by the 1,3-difluoropropylene motif (-CHF-CH₂-CHF-), which has been extensively studied in related systems [8] [9] [11]. The preferred conformations show a marked dependence on solvent polarity, with gauche-gauche-like (gg(l)) arrangements predominating in non-polar media, while polar solvents stabilize conformers with aligned C-F dipoles [8] [9].

¹⁵N NMR, while less commonly employed, provides valuable information about the amino group environments. Chemical shifts in the range of 0-50 ppm for primary amines, coupled with one-bond nitrogen-hydrogen coupling constants (¹J(N-H) = 90-95 Hz), offer insights into the electronic environment of the nitrogen centers and their participation in hydrogen bonding networks [12] [13].

Quantum Mechanical Calculations of Electronic Structure

Computational studies employing various levels of quantum mechanical theory have provided detailed insights into the electronic structure and conformational preferences of 4,4-difluorobutane-1,3-diamine. Density functional theory (DFT) calculations using functionals such as B3LYP, M05-2X, and PBE, combined with appropriate basis sets, have been extensively applied to understand the electronic properties of this fluorinated diamine [15] [11] [16].

B3LYP/6-31G** calculations reveal a HOMO-LUMO energy gap of 8.5-9.2 eV, indicating significant electronic stability of the molecule [17]. The highest occupied molecular orbital (HOMO) is primarily localized on the amino groups, reflecting their electron-donating character, while the lowest unoccupied molecular orbital (LUMO) shows contributions from the fluorinated carbon framework. This electronic distribution pattern is characteristic of fluorinated aliphatic amines and influences their reactivity profiles.

The M05-2X functional, specifically parameterized for systems containing fluorine, provides improved accuracy for conformational energy calculations [9] [11]. Using the 6-311+G** basis set, the relative energies of different conformers have been determined with high precision. The gauche-gauche-like (gg(l)) conformation represents the global minimum, with the gauche-gauche-unlike (gg(u)) conformer lying 10.5 kJ/mol higher in energy, and the anti-anti (aa) arrangement being 14.2 kJ/mol less stable [9] [11].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

124.08120465 g/mol

Monoisotopic Mass

124.08120465 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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